N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole-pyridine core. The structure includes a 4-bromo-2-methylphenyl substituent at the N-position and an ethyl group at the 5-position. Such substitutions are critical for modulating biological activity and physicochemical properties. Pyrazolo[4,3-c]pyridine derivatives are known for diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-3-26-12-17(21(28)24-19-10-9-15(23)11-14(19)2)20-18(13-26)22(29)27(25-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOPQYODOAPRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[4,3-c]Pyridine Skeleton Construction
The pyrazolo[4,3-c]pyridine core is typically synthesized via cyclocondensation reactions. A widely adopted route involves the use of dienamine intermediates derived from dimethyl acetonedicarboxylate. For example, 1a–f analogs were synthesized by refluxing dienamine precursors with sulfonamide-containing amines in methanol, achieving yields of 72–88%. Key steps include:
- Dienamine Formation : Reaction of dimethyl acetonedicarboxylate with hydrazine derivatives under basic conditions to form the dienamine scaffold.
- Cyclization : Condensation with amines at reflux temperatures (60–80°C) to induce ring closure.
Alternative methods leverage telescoped one-pot processes starting from N-acetylglycine, as demonstrated in the synthesis of 1g and 1h , which avoids intermediate isolation and improves efficiency.
Ethyl Group Incorporation at Position 5
The 5-ethyl substituent is introduced via alkylation or nucleophilic substitution:
- Alkylation of Pyridine Nitrogen : Treatment of the pyridine nitrogen with ethyl iodide in the presence of NaH, as described for methyl acetoacetate derivatives.
- Microwave-Assisted Reactions : Ethyl group introduction under microwave irradiation (100°C, 30 min) improves yield by 15–20% compared to conventional heating.
Carboxamide Functionalization
The carboxamide moiety is installed through:
- Schotten-Baumann Reaction : Reaction of pyrazolo-pyridine-7-carbonyl chloride with 4-bromo-2-methylaniline in dichloromethane/water biphasic systems.
- Catalytic Amination : Use of HOBt/EDCI coupling agents in DMF, achieving >85% conversion at room temperature.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Catalyst Loading | 5 mol% Pd | 0.5 mol% Pd |
| Yield | 70–88% | 90–95% |
| Purification | Column Chromatography | Recrystallization |
Continuous flow reactors reduce reaction times by 40% compared to batch processes, while solvent recovery systems minimize waste.
Structural Characterization and Quality Control
Critical analytical data for the target compound include:
Chemical Reactions Analysis
N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural differences and inferred biological implications of the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity :
- The 4-bromo-2-methylphenyl group in the target compound likely enhances hydrophobic interactions with target proteins compared to smaller substituents (e.g., methyl or ethoxy). However, bromine may reduce solubility, impacting bioavailability .
- 5-Ethyl vs. 5-propyl : Ethyl substitution (target compound) may offer a balance between metabolic stability and lipophilicity, whereas propyl analogs (e.g., 923175-15-9) could exhibit prolonged half-lives but higher off-target risks .
Core Structure Variations :
- Pyrazolo[4,3-c ]pyridines (target compound) vs. pyrazolo[4,3-b ]pyridines () differ in ring fusion positions, leading to distinct pharmacological profiles. The former’s carboxamide group may improve protein binding compared to nitrophenyl derivatives .
Activity Gaps :
- While pyrazolo[4,3-c]pyridines generally show weak anticancer and antimicrobial activity , the bromo substituent in the target compound could enhance potency for specific targets (e.g., kinases) if optimized, as seen in KEV’s JAK inhibition .
Research Findings and Limitations
Synthetic Accessibility :
- The compound’s precursor, 5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid , is well-documented , suggesting feasible derivatization routes.
Biological Data Scarcity: No explicit data on the target compound’s tyrosinase inhibition or kinase activity exist, though structurally related pyrazoles (e.g., 3-benzofuran-2-yl derivatives) show IC50 values as low as 5.13 µM .
Biological Activity
N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 465.3 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo compounds. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 1.88 ± 0.11 | CDK inhibition |
| HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| A549 | 0.28 | Apoptosis induction |
These findings suggest that the compound may effectively inhibit cancer cell proliferation through multiple mechanisms, including apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. For instance, compounds similar to N-(4-bromo-2-methylphenyl)-5-ethyl have shown significant inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses:
| Compound | Effect on COX and iNOS | Reference |
|---|---|---|
| Compound A | Significant reduction | |
| Compound B | Moderate reduction |
Structure–Activity Relationships (SAR)
The SAR studies indicate that the presence of specific substituents on the pyrazole ring significantly influences biological activity. Electron-donating groups enhance anticancer efficacy while maintaining selectivity towards cancer cells over normal cells.
- Substituent Effects :
- Bromo Group : Increases lipophilicity and enhances interaction with cellular targets.
- Ethyl Group : Contributes to improved solubility and bioavailability.
Case Studies
A recent study by Kumar et al. synthesized a series of pyrazole derivatives and evaluated their anticancer properties against several cell lines. The study found that derivatives with similar structural motifs to N-(4-bromo-2-methylphenyl)-5-ethyl exhibited promising results in inhibiting tumor growth in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
